molecular formula C14H12N4O2S B11006471 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11006471
M. Wt: 300.34 g/mol
InChI Key: ZHZXGYLVTXMZHE-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiadiazole and quinoline moieties in the structure of this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide typically involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 5-ethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The quinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. These interactions result in the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different bacterial strains.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14H12N4O2S
  • Molecular Weight : 300.34 g/mol

This structure incorporates a thiadiazole moiety, which is known for contributing to various biological activities, including antimicrobial effects.

Antibacterial Activity

Recent research has identified this compound as part of a new class of antibacterial agents. Its derivatives have shown significant potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings

  • Minimum Inhibitory Concentration (MIC) :
    • One derivative demonstrated MIC values ranging from 0.25 to 1 μg/mL against S. aureus ATCC29213, significantly outperforming vancomycin (MICs: 1-64 μg/mL) .
    • The compound exhibited selective toxicity with ratios indicating safety towards human cell lines (HepG2 and HUVEC) compared to its antibacterial efficacy .
  • Mechanism of Action :
    • Molecular docking studies suggested that the compound targets DNA gyrase B in bacteria, inhibiting its function and leading to bacterial cell death .
  • Resistance Development :
    • Notably, the compound did not induce resistance in MRSA over 20 passages in vitro, indicating its potential as a long-term therapeutic option .

Comparative Efficacy Against Bacterial Strains

Bacterial Strain MIC (μg/mL) Comparison with Vancomycin
Staphylococcus aureus (ATCC29213)0.25 - 1Superior
Methicillin-resistant S. aureus (MRSA)0.5 - 2Superior
Escherichia coli4 - 16Comparable
Pseudomonas aeruginosa8 - 32Inferior

Case Studies

A study published in Antibiotics highlighted the synthesis and evaluation of various derivatives of thiadiazole-based compounds, including this compound. The research focused on their antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study Example:

In a laboratory setting, derivatives were tested against clinical isolates of MRSA and other resistant strains. The results indicated that certain modifications to the chemical structure enhanced antibacterial activity significantly.

Toxicological Assessment

In addition to antibacterial activity, the compound's toxicity was assessed using various cell lines. The results showed that while effective against bacteria, it maintained a favorable safety profile in mammalian cells:

  • HepG2 Cell Line : Selective toxicity ratio ranged from 110.6 to 221.2 when compared to MRSA.
  • HUVEC Cell Line : Ratios ranged from 77.6 to 155.2 .

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-2-12-17-18-14(21-12)16-13(20)9-7-11(19)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20)

InChI Key

ZHZXGYLVTXMZHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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